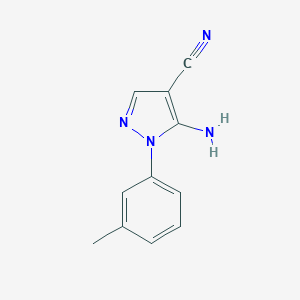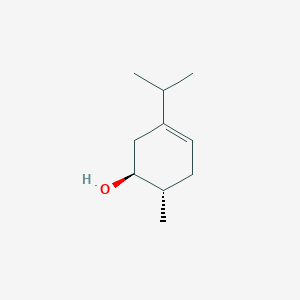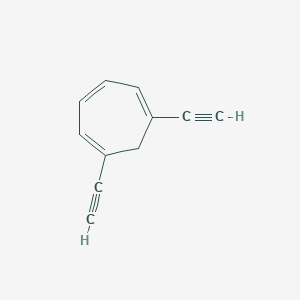
1,6-Diethynylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diethynylcyclohepta-1,3,5-triene (DECH) is a compound that belongs to the family of polycyclic aromatic hydrocarbons. DECH is a conjugated molecule that has a unique electronic structure and physical properties, which make it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of 1,6-Diethynylcyclohepta-1,3,5-triene is not fully understood. However, it is believed that its unique electronic structure and conjugation lead to its interesting properties. 1,6-Diethynylcyclohepta-1,3,5-triene is a highly conjugated molecule that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to its extended pi-electron system.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,6-Diethynylcyclohepta-1,3,5-triene. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. Further studies are needed to determine the potential biomedical applications of 1,6-Diethynylcyclohepta-1,3,5-triene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,6-Diethynylcyclohepta-1,3,5-triene is its unique electronic and optical properties, which make it an interesting compound for scientific research. However, 1,6-Diethynylcyclohepta-1,3,5-triene is a highly reactive compound that requires careful handling and storage. Its limited solubility in common solvents can also pose a challenge for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,6-Diethynylcyclohepta-1,3,5-triene. One direction is the exploration of its potential biomedical applications, such as its cytotoxicity towards cancer cells. Another direction is the synthesis of new polycyclic aromatic hydrocarbons using 1,6-Diethynylcyclohepta-1,3,5-triene as a building block. The use of 1,6-Diethynylcyclohepta-1,3,5-triene in electronic and optoelectronic devices is also an area of interest for future research.
Conclusion:
In conclusion, 1,6-Diethynylcyclohepta-1,3,5-triene is a unique compound with interesting electronic and optical properties that make it an interesting compound for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of 1,6-Diethynylcyclohepta-1,3,5-triene in various fields of research.
Synthesemethoden
The synthesis of 1,6-Diethynylcyclohepta-1,3,5-triene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,3-cycloheptadiene with acetylene in the presence of a catalyst. This reaction leads to the formation of 1,6-Diethynylcyclohepta-1,3,5-triene, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,6-Diethynylcyclohepta-1,3,5-triene has been widely studied for its unique electronic and optical properties. It has been used as a model compound to study the electronic structure and excited-state dynamics of other conjugated hydrocarbons. 1,6-Diethynylcyclohepta-1,3,5-triene has also been used as a building block for the synthesis of other polycyclic aromatic hydrocarbons with interesting properties.
Eigenschaften
CAS-Nummer |
173168-31-5 |
|---|---|
Produktname |
1,6-Diethynylcyclohepta-1,3,5-triene |
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1,6-diethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2 |
InChI-Schlüssel |
LHFSXEQXXBUDNZ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C#C |
Kanonische SMILES |
C#CC1=CC=CC=C(C1)C#C |
Synonyme |
1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



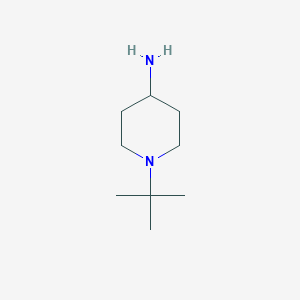
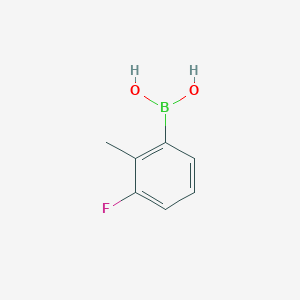
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
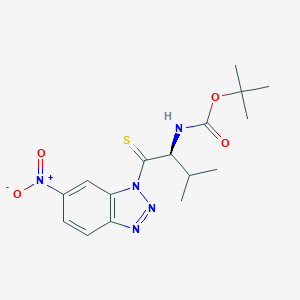
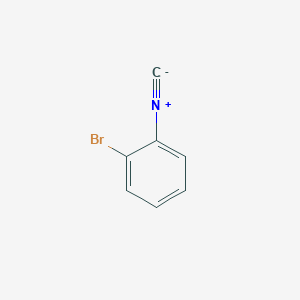
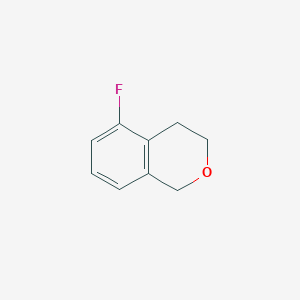
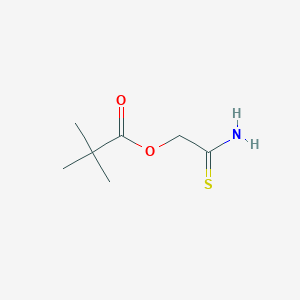
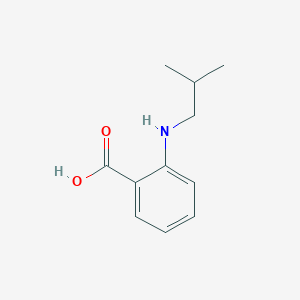
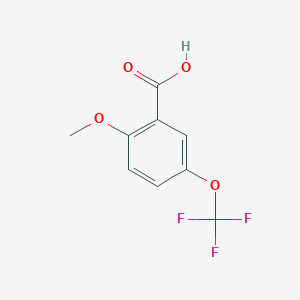
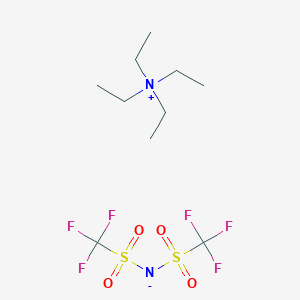
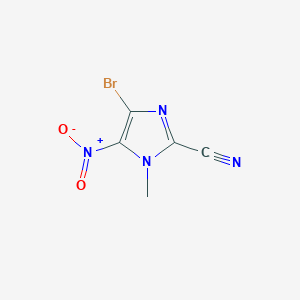
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
